5-O-Benzylbazedoxifene

概要

説明

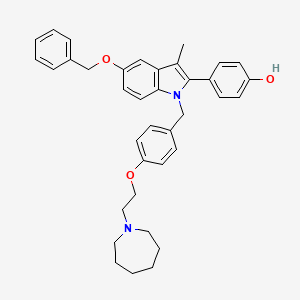

5-O-Benzylbazedoxifene is a metabolite of Bazedoxifene Acetate, a nonsteroidal selective estrogen receptor modulator (SERM). The compound has a molecular formula of C37H40N2O3 and a molecular weight of 560.73 g/mol .

準備方法

The synthesis of 5-O-Benzylbazedoxifene involves several steps, starting from Bazedoxifene Acetate. The key synthetic route includes the benzylation of Bazedoxifene at the 5-O position. This process typically involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.

化学反応の分析

5-O-Benzylbazedoxifene undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the benzyl group.

The major products formed from these reactions include benzoic acids, de-benzylated derivatives, and substituted benzyl compounds.

科学的研究の応用

Pharmacological Properties

Mechanism of Action:

- Bazedoxifene acts as a mixed agonist and antagonist at estrogen receptors, providing beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies. It has been shown to maintain bone mineral density (BMD) and reduce fracture risk in postmenopausal women .

Tissue Selectivity:

- The compound demonstrates unique tissue-selective effects:

Breast Cancer Treatment

Recent studies have indicated that bazedoxifene may play a role in breast cancer treatment by inhibiting tumor growth through its antiestrogenic properties. A notable study highlighted that bazedoxifene treatment resulted in reduced tumor burden in animal models, suggesting its potential as an adjunct therapy for patients with hormone receptor-positive breast cancer .

Pancreatic Cancer Research

Research is ongoing to explore the efficacy of bazedoxifene in pancreatic cancer. Preliminary findings suggest that it may inhibit tumor growth and improve survival rates in preclinical models, warranting further investigation in clinical settings .

Applications in Osteoporosis Treatment

Bazedoxifene is approved for the prevention of postmenopausal osteoporosis, particularly for women who cannot tolerate bisphosphonates. Its effectiveness in maintaining BMD and preventing fractures has been well-documented across multiple clinical trials .

Clinical Trials

- A Phase II trial demonstrated that bazedoxifene effectively increased BMD over 12 months compared to placebo groups, with significant improvements noted at various skeletal sites .

- Another trial focused on the combination of bazedoxifene with conjugated estrogens, showing enhanced efficacy in managing menopausal symptoms while maintaining bone health .

Case Studies

Case Study 1: Effectiveness in Osteoporosis

A clinical case study involving postmenopausal women treated with bazedoxifene showed significant improvements in BMD after six months of treatment. Patients reported fewer instances of fractures compared to those receiving standard care without bazedoxifene .

Case Study 2: Breast Cancer Management

In a retrospective analysis, patients with early-stage breast cancer treated with bazedoxifene alongside standard therapies exhibited reduced recurrence rates compared to historical controls. This suggests that bazedoxifene may enhance the effectiveness of existing oncological treatments while mitigating estrogen-related side effects .

作用機序

5-O-Benzylbazedoxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type . This dual action allows it to modulate estrogenic activity in a tissue-specific manner, which is beneficial in treating conditions like osteoporosis and potentially certain cancers .

類似化合物との比較

5-O-Benzylbazedoxifene is similar to other SERMs such as Bazedoxifene, Raloxifene, and Tamoxifen. it is unique due to its specific benzylation at the 5-O position, which can influence its binding affinity and selectivity for estrogen receptors . This modification can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other SERMs.

Similar Compounds

Bazedoxifene: The parent compound, used primarily for osteoporosis.

Raloxifene: Another SERM used for osteoporosis and breast cancer prevention.

Tamoxifen: A well-known SERM used in the treatment of breast cancer.

生物活性

5-O-Benzylbazedoxifene is a derivative of bazedoxifene, a selective estrogen receptor modulator (SERM) known for its therapeutic applications in postmenopausal osteoporosis and other estrogen-related conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Overview of Bazedoxifene

Bazedoxifene is a third-generation SERM that selectively modulates estrogen receptors, primarily targeting the estrogen receptor-α (ERα). It exhibits unique properties that provide beneficial effects on bone density while minimizing risks associated with traditional estrogen therapies, such as stimulation of breast and uterine tissues .

Key Properties of Bazedoxifene:

- Chemical Structure : Non-steroidal compound.

- Mechanism of Action : Antagonistic effects on the endometrium and breast tissue while acting as an agonist on bone tissue.

- Clinical Applications : Treatment and prevention of postmenopausal osteoporosis.

Biological Activity of this compound

This compound is designed to enhance the biological activity of bazedoxifene by improving its pharmacokinetic properties and selectivity. The following sections detail its biological activities based on various studies.

This compound functions by binding to estrogen receptors with a profile similar to that of bazedoxifene. It inhibits the proliferation of estrogen-sensitive cancer cell lines while promoting bone health. The compound has demonstrated efficacy in blocking the interleukin-6 (IL-6) signaling pathway, which is crucial in inflammatory responses associated with osteoporosis .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bone Density Improvement : In preclinical studies, it maintained bone mineral density (BMD) in ovariectomized rat models at doses as low as 0.1 mg/kg/day, with maximal efficacy at 0.3 mg/kg/day .

- Anticancer Activity : Exhibits selective cytotoxicity against certain cancer cell lines, including breast and ovarian cancer cells, by inhibiting their growth and invasion capabilities .

- Cholesterol Regulation : Similar to bazedoxifene, it has been shown to lower total cholesterol levels, contributing to cardiovascular health in postmenopausal women .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound and its parent compound bazedoxifene:

特性

IUPAC Name |

4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCBNSZDKAPTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801109964 | |

| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328933-58-0 | |

| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328933-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。